molecular formula C10H8N2O2S B1257146 Rapalexin B

Rapalexin B

Cat. No.: B1257146
M. Wt: 220.25 g/mol
InChI Key: RIANPHYYVJUMIF-UHFFFAOYSA-N
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Description

Rapalexin B is a hydroxyindole-class phytoalexin identified in cruciferous plants, notably Chinese cabbage (Brassica rapa subsp. pekinensis) . Structurally, it belongs to the hydroxyindole family, characterized by an indole moiety with a hydroxyl group substitution . Unlike its precursor, Rapalexin A—a sulfur-containing indole derivative first isolated from Arabidopsis thaliana and Thellungiella halophila —this compound lacks sulfur modifications, which may influence its solubility and bioactivity.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-isothiocyanato-4-methoxy-1H-indol-5-ol

InChI

InChI=1S/C10H8N2O2S/c1-14-10-8(13)3-2-6-9(10)7(4-11-6)12-5-15/h2-4,11,13H,1H3

InChI Key

RIANPHYYVJUMIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C(=CN2)N=C=S)O

Synonyms

rapalexin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, biosynthetic, and functional differences between Rapalexin B and related phytoalexins:

Compound Structural Features Biosynthetic Pathway Biological Activity Metabolic Stability Solubility
This compound Hydroxyindole (no sulfur) Not fully elucidated; hypothesized to derive from tryptophan via hydroxylation Limited data; inferred broad-spectrum antifungal activity based on structural analogy Unknown; likely influenced by hydroxyl group Practically insoluble in water
Rapalexin A S-methylated indole derivative Tryptophan → indole-3-carbinol → S-methylation Highly inhibitory to Leptosphaeria maculans; resistant to fungal detoxification Resistant to metabolic breakdown Low solubility (hydrophobic)
Camalexin Indole with thiazole ring Tryptophan → CYP79B2/CYP71A13/CYP71B15 (PAD3) Effective against necrotrophic (Botrytis cinerea) and biotrophic (Golovinomyces orontii) pathogens Moderately stable; susceptible to oxidation Limited aqueous solubility
Brussalexin A Indole-3-methanol derivative Unstable intermediate; decomposes to indolyl-3-methanol Weak antifungal activity; potential prodrug for anticancer applications Chemically unstable Moderate solubility
Erucalexin Indole with conjugated diene Tryptophan → oxidation and conjugation Rapidly detoxified by fungal reduction to dihydroerucalexin, reducing efficacy Low stability due to reduction susceptibility Insoluble in water

Key Findings from Comparative Studies:

Structural and Functional Divergence: this compound’s hydroxyl group distinguishes it from sulfur-containing analogs like Rapalexin A and camalexin. Unlike Rapalexin A, which is metabolically stable and potent against L.

This flexibility may enhance its production efficiency under stress conditions.

Pathogen-Specific Efficacy :

  • Camalexin demonstrates broad-spectrum resistance but is less effective against pathogens like L. maculans compared to Rapalexin A .
  • Brussalexin A’s instability limits its direct antimicrobial role but opens avenues for prodrug development .

Metabolic Fate :

  • Erucalexin’s rapid detoxification via fungal reduction underscores the importance of structural resilience in phytoalexin design. In contrast, Rapalexin A’s resistance to metabolism makes it a robust defense compound .

Q & A

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Methodology : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment analysis, network pharmacology). Validate hypotheses with targeted knock-out models or chemical inhibitors. Use platforms like Research Rabbit to systematically map existing literature and identify understudied pathways .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Data Management & Replication

Q. What strategies ensure reproducibility of this compound’s synthesis and bioactivity results?

  • Methodology : Publish detailed experimental protocols in the main text or supplementary information, adhering to Beilstein Journal guidelines. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. For bioassays, report exact reagent lot numbers, equipment calibration dates, and software versions. Use controlled vocabularies for chemical naming to avoid ambiguity .

Q. How can researchers balance brevity and completeness when reporting this compound’s structural analogs in a manuscript?

  • Methodology : Highlight up to five key analogs in the main text with full synthetic details. Include additional compounds in supplementary files, labeling them with consecutive numbering (e.g., SI-1, SI-2). Use molecular formulas for reagents and reference prior syntheses for known intermediates .

Ethical & Methodological Rigor

Q. What ethical considerations apply to preclinical studies of this compound involving animal models?

  • Methodology : Obtain institutional ethics committee approval and follow ARRIVE guidelines for animal reporting. Describe anesthesia, analgesia, and euthanasia protocols explicitly. Justify species selection based on biological relevance and minimize sample sizes via robust experimental design .

Q. How should researchers document failed experiments or unexpected results in this compound studies?

  • Methodology : Include negative results in supplementary materials to prevent publication bias. Analyze failures systematically (e.g., stability tests under varying pH/temperature) and propose mechanistic hypotheses. Use these insights to refine follow-up experiments .

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